molecular formula C18H22N2O4S2 B3209731 5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide CAS No. 1060242-39-8

5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide

Cat. No. B3209731
CAS RN: 1060242-39-8
M. Wt: 394.5 g/mol
InChI Key: UPHRVSUNPRYSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EHT 1864 and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Scientific Research Applications

EHT 1864 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, cell division, and gene expression. EHT 1864 has also been shown to inhibit the proliferation of cancer cells and reduce inflammation in various animal models. Additionally, EHT 1864 has been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of EHT 1864 involves the inhibition of Rho GTPases. Rho GTPases are involved in various cellular processes such as cell migration, cell division, and gene expression. EHT 1864 binds to the Rho GTPases and prevents their activation, thereby inhibiting their downstream signaling pathways. This leads to the inhibition of cancer cell proliferation, reduction in inflammation, and other physiological effects.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various animal models. Additionally, EHT 1864 has been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

EHT 1864 has several advantages for lab experiments. It is a potent inhibitor of Rho GTPases and has been extensively studied for its potential applications in various diseases. However, there are also some limitations to its use in lab experiments. EHT 1864 is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, EHT 1864 has been shown to have some toxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on EHT 1864. One potential direction is to study its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential applications in other diseases such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize the synthesis method of EHT 1864 and improve its purity and yield.

properties

IUPAC Name

5-ethyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-2-16-7-8-18(25-16)26(22,23)19-15-5-3-14(4-6-15)13-17(21)20-9-11-24-12-10-20/h3-8,19H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHRVSUNPRYSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide
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Reactant of Route 6
5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide

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